molecular formula C12H10ClNO2 B13621341 7-Chloro-3-ethylquinoline-4-carboxylic acid

7-Chloro-3-ethylquinoline-4-carboxylic acid

Cat. No.: B13621341
M. Wt: 235.66 g/mol
InChI Key: VUVISHSCPFARFF-UHFFFAOYSA-N
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Description

7-Chloro-3-ethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H10ClNO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of a chlorine atom at the 7th position and an ethyl group at the 3rd position of the quinoline ring makes this compound unique and potentially useful in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-ethylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of acetanilides with phosphorus oxychloride in dimethylformamide at elevated temperatures (80-90°C) for several hours . Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-ethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

7-Chloro-3-ethylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Chloro-3-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
  • 7-Chloro-3-methylquinoline-4-carboxylic acid
  • 7-Chloro-3-phenylquinoline-4-carboxylic acid

Uniqueness

7-Chloro-3-ethylquinoline-4-carboxylic acid is unique due to the presence of the ethyl group at the 3rd position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

7-chloro-3-ethylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO2/c1-2-7-6-14-10-5-8(13)3-4-9(10)11(7)12(15)16/h3-6H,2H2,1H3,(H,15,16)

InChI Key

VUVISHSCPFARFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C=C(C=CC2=C1C(=O)O)Cl

Origin of Product

United States

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